What is Oleic acid-d9 and its chemical properties?
What is Oleic acid-d9 and its chemical properties?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleic acid-d9 is a deuterated form of oleic acid, a ubiquitous monounsaturated omega-9 fatty acid. In the scientific research community, particularly in the fields of lipidomics, metabolomics, and pharmaceutical development, stable isotope-labeled compounds like Oleic acid-d9 are indispensable tools. The substitution of nine hydrogen atoms with deuterium provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification and a tracer for metabolic studies. This guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant protocols for Oleic acid-d9.
Chemical and Physical Properties
Oleic acid-d9, also known as (9Z)-Octadec-9-enoic-15,15,16,16,17,17,18,18,18-d9 acid, is a synthetic derivative of oleic acid where the terminal methyl group and adjacent methylene groups are enriched with deuterium. This isotopic labeling minimally alters the chemical behavior of the molecule in biological systems while providing a distinct mass signature for analytical detection.
Table 1: Chemical and Physical Properties of Oleic Acid-d9
| Property | Value | Reference |
| Chemical Formula | C₁₈H₂₅D₉O₂ | [1][2] |
| Molecular Weight | 291.52 g/mol | [3][4] |
| Exact Mass | 291.312 g/mol | [2] |
| CAS Number | 1809227-37-9 | [3][4] |
| Physical State | Neat Oil/Liquid | [1] |
| Purity | >99% (by TLC) | [1] |
| Storage Temperature | -20°C | [1][2] |
Table 2: Physical Properties of Unlabeled Oleic Acid
| Property | Value |
| Density | 0.895 g/mL |
| Boiling Point | 360 °C (decomposes) |
| Melting Point | 13-14 °C |
Spectroscopic Data
The Certificate of Analysis for commercially available Oleic acid-d9 confirms that its Proton NMR (¹H-NMR) and Mass Spectrometry (MS) data are consistent with its structure.[1]
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¹H-NMR: The ¹H-NMR spectrum of Oleic acid-d9 is expected to be similar to that of oleic acid, with the key difference being the absence of signals corresponding to the terminal methyl group (-CH₃) and the adjacent methylene groups that have been deuterated. The characteristic peaks for the olefinic protons (-CH=CH-) around 5.34 ppm and the alpha-methylene protons next to the carboxyl group (-CH₂-COOH) around 2.35 ppm would remain.
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Mass Spectrometry: In mass spectrometry, Oleic acid-d9 will exhibit a molecular ion peak that is 9 mass units higher than that of unlabeled oleic acid. The fragmentation pattern will also be shifted for fragments containing the deuterated portion of the molecule. This predictable mass shift is the basis for its use as an internal standard. A Certificate of Analysis indicates an expected [M-H]⁻ ion at m/z 290.517.[1]
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Infrared (IR) Spectroscopy: The IR spectrum of Oleic acid-d9 will show the characteristic C-D stretching vibrations, which are typically found in the region of 2100-2250 cm⁻¹, a spectral window that is relatively free from interfering signals from other biological molecules.
Experimental Protocols
Use as an Internal Standard in LC-MS/MS for Lipidomics
Oleic acid-d9 is frequently used as an internal standard for the quantification of oleic acid and other fatty acids in complex biological matrices such as plasma, serum, and tissue extracts. The addition of a known amount of the deuterated standard at the beginning of the sample preparation process allows for the correction of analyte loss during extraction and variations in instrument response.
A Generic Experimental Workflow is as follows:
Figure 1: A generalized workflow for the use of Oleic acid-d9 as an internal standard in LC-MS/MS based lipidomics.
Detailed Methodologies:
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Preparation of Internal Standard Stock Solution: Prepare a stock solution of Oleic acid-d9 in a suitable organic solvent (e.g., ethanol or methanol) at a concentration of 1 mg/mL. Store at -20°C.
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Sample Preparation:
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To a known volume or weight of the biological sample (e.g., 100 µL of plasma), add a precise amount of the Oleic acid-d9 internal standard working solution.
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Perform lipid extraction using a standard protocol such as the Folch method (chloroform:methanol, 2:1 v/v) or a methyl-tert-butyl ether (MTBE) based method.
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After extraction, the organic phase is collected, dried under a stream of nitrogen, and the lipid extract is reconstituted in a suitable solvent for LC-MS analysis (e.g., methanol/isopropanol).
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LC-MS/MS Analysis:
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Chromatographic separation is typically achieved on a C18 reversed-phase column.
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The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte (oleic acid) and the internal standard (Oleic acid-d9) are monitored.
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For Oleic Acid: The transition would be m/z 281.2 -> [fragment ion]
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For Oleic acid-d9: The transition would be m/z 290.2 -> [corresponding fragment ion]
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Quantification:
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A calibration curve is generated using known concentrations of unlabeled oleic acid spiked with the same fixed amount of Oleic acid-d9.
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The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte to create the calibration curve.
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The concentration of oleic acid in the biological sample is then determined by interpolating the peak area ratio of the sample onto the calibration curve.
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Metabolic Tracer Studies
Deuterated fatty acids like Oleic acid-d9 can be used to trace the metabolic fate of oleic acid in vivo or in cell culture. By introducing the labeled compound, researchers can follow its incorporation into various lipid species, its catabolism through beta-oxidation, and its potential conversion to other fatty acids.
Illustrative Signaling Pathway: Fatty Acid Metabolism
Figure 2: A simplified diagram illustrating the potential metabolic pathways of exogenously supplied Oleic acid-d9.
Experimental Approach for Metabolic Tracing:
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Administration of Oleic acid-d9:
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In vivo: Administer Oleic acid-d9 to the animal model, for example, through oral gavage or intravenous injection.
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In vitro: Supplement the cell culture medium with a known concentration of Oleic acid-d9.
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Time-Course Sampling: Collect biological samples (e.g., blood, tissues, or cells) at various time points after administration.
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Lipid Extraction and Analysis:
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Extract lipids from the collected samples.
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Analyze the lipid extracts using LC-MS/MS to identify and quantify the various lipid species that have incorporated the deuterium label. This allows for the determination of the rate of incorporation and the distribution of the labeled oleic acid into different lipid classes.
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Metabolic Flux Analysis: By measuring the enrichment of the deuterium label in different downstream metabolites over time, it is possible to calculate the flux through various metabolic pathways.
Synthesis of Oleic Acid-d9
While detailed, step-by-step synthesis protocols for commercially available Oleic acid-d9 are proprietary, the general approach for producing deuterated fatty acids often involves catalytic H-D exchange reactions. A common method is the use of a metal catalyst, such as platinum on carbon (Pt/C), in the presence of a deuterium source like heavy water (D₂O) under elevated temperature and pressure. This process facilitates the exchange of hydrogen atoms on the fatty acid chain with deuterium atoms. The specific positioning of the deuterium atoms in Oleic acid-d9 at the terminal end of the acyl chain suggests a more targeted synthetic strategy, potentially involving the use of deuterated building blocks in a multi-step organic synthesis.
Conclusion
Oleic acid-d9 is a powerful and versatile tool for researchers in the life sciences. Its well-defined chemical and physical properties, coupled with its distinct mass spectrometric signature, make it an excellent internal standard for accurate quantification of fatty acids. Furthermore, its utility as a metabolic tracer provides a means to investigate the dynamic processes of lipid metabolism in health and disease. The experimental workflows and conceptual diagrams provided in this guide offer a solid foundation for the effective application of Oleic acid-d9 in a research setting.
